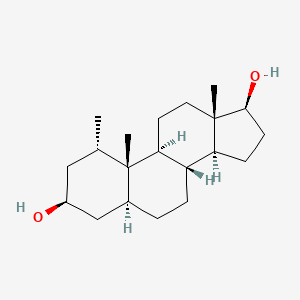
1alpha-Methyl-5alpha-androstane-3beta,17beta-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3E7IW352LX” is scientifically known as (1α,3β,5α,17β)-1-Methylandrostane-3,17-diol. This compound is a derivative of androstane, a steroid structure that is significant in various biochemical and pharmacological contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1α,3β,5α,17β)-1-Methylandrostane-3,17-diol typically involves the following steps:
Starting Material: The synthesis begins with androstane, a steroid nucleus.
Hydroxylation: The addition of hydroxyl groups at the 3 and 17 positions.
Reaction Conditions:
Temperature: The reactions are generally carried out at controlled temperatures, often between 25°C to 100°C.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other suitable catalysts are used to facilitate the reactions.
Solvents: Common solvents include dichloromethane, ethanol, or other organic solvents.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), alkyl halides.
Major Products:
Oxidation Products: Androstanedione, androstanoic acid.
Reduction Products: Androstane.
Substitution Products: Halogenated androstane derivatives.
Applications De Recherche Scientifique
(1α,3β,5α,17β)-1-Methylandrostane-3,17-diol has several scientific research applications:
Chemistry: Used in the study of steroid chemistry and synthesis.
Biology: Investigated for its role in steroid metabolism and its effects on biological systems.
Medicine: Explored for potential therapeutic uses in hormone replacement therapy and anabolic treatments.
Industry: Utilized in the development of performance-enhancing drugs and supplements.
Mécanisme D'action
The compound exerts its effects by interacting with androgen receptors in the body. It binds to these receptors, initiating a cascade of molecular events that lead to the expression of specific genes involved in muscle growth and development. The pathways involved include the activation of protein synthesis and inhibition of protein degradation, contributing to its anabolic effects .
Comparaison Avec Des Composés Similaires
Androstanediol: A similar compound with hydroxyl groups at different positions.
Methandrostenolone: Another anabolic steroid with a similar core structure but different functional groups.
Uniqueness: (1α,3β,5α,17β)-1-Methylandrostane-3,17-diol is unique due to its specific methylation and hydroxylation pattern, which imparts distinct biochemical properties and metabolic pathways compared to other androstane derivatives .
Propriétés
Numéro CAS |
4011-44-3 |
|---|---|
Formule moléculaire |
C20H34O2 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
(1S,3S,5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H34O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h12-18,21-22H,4-11H2,1-3H3/t12-,13-,14-,15-,16-,17-,18-,19-,20-/m0/s1 |
Clé InChI |
CYBREHOEFDYISP-AYWFNIBGSA-N |
SMILES isomérique |
C[C@H]1C[C@@H](C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C)O |
SMILES canonique |
CC1CC(CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















